Data Scarcity: No Publicly Available Head-to-Head Quantitative Comparator Data Were Identified
A comprehensive search of primary literature, patents (including EP1100788 and WO2020/xxxxxx families covering quinazoline-oxadiazole derivatives), and authoritative databases (PubChem, ChemSpider, Springer, Semantic Scholar) yielded no IC50, Ki, percentage-inhibition, or selectivity index values for this compound against any named comparator under any specified assay system. The compound is absent from the quantitative SAR tables of the most directly relevant publication on quinazolinone NOS inhibitors [1], which reports IC50 values for structurally related quinazolinone derivatives (e.g., compound 7d) but does not include the target molecule. Consequently, differential claims cannot be substantiated with quantitative evidence at this time.
| Evidence Dimension | NOS inhibitory potency (nNOS/iNOS IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Closest published analog: Compound 7d (quinazolinone scaffold) with reported nNOS inhibition in Pineda de las Infantas et al. 2016; no cross-reference to target compound |
| Quantified Difference | Not calculable |
| Conditions | In vitro nNOS and iNOS enzymatic assays (as described in Pineda de las Infantas et al. 2016) |
Why This Matters
Procurement decisions involving this compound must currently be treated as exploratory; users seeking isoform-selective NOS inhibition should verify that the precise substitution pattern has been profiled, as SAR cannot be extrapolated from in-class analogs without direct experimental confirmation.
- [1] Pineda de las Infantas, M. J., Carrión, M. D., Chayah, M., López-Cara, L. C., Gallo, M. A., Acuña-Castroviejo, D., & Camacho, M. E. (2016). Synthesis of oxadiazoline and quinazolinone derivatives and their biological evaluation as nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25(6), 1260–1273. View Source
